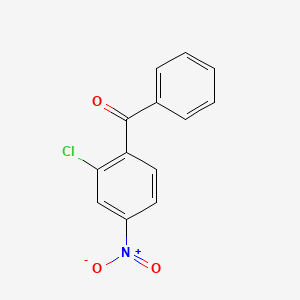

(2-chloro-4-nitrophenyl)(phenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO3/c14-12-8-10(15(17)18)6-7-11(12)13(16)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIPTXFXNUVZFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50984588 | |

| Record name | (2-Chloro-4-nitrophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6609-01-4 | |

| Record name | (2-Chloro-4-nitrophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Chloro 4 Nitrophenyl Phenyl Methanone

Direct Synthetic Routes to (2-chloro-4-nitrophenyl)(phenyl)methanone

Direct synthetic routes aim to construct the target molecule in a few steps, often by forming the central carbonyl bridge between the two substituted aromatic rings.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. organic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.comrsc.org For the synthesis of this compound, this can be approached in two primary ways:

Acylation of 1-chloro-3-nitrobenzene (B92001) with benzoyl chloride: In this approach, 1-chloro-3-nitrobenzene is treated with benzoyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃). The chloro and nitro groups on the starting material are deactivating and meta-directing. However, the acylation will preferentially occur at the position ortho to the chloro group and para to the nitro group due to the combined directing effects. It is important to note that strongly deactivated rings, such as those with a nitro group, can be unreactive to Friedel-Crafts acylation under standard conditions. libretexts.orglibretexts.orgquora.com The reaction often requires a stoichiometric amount of the Lewis acid catalyst. organic-chemistry.org

Acylation of benzene (B151609) with 2-chloro-4-nitrobenzoyl chloride: Alternatively, benzene can be acylated with 2-chloro-4-nitrobenzoyl chloride. This reaction also requires a Lewis acid catalyst. The acylium ion, R-C≡O⁺, is generated from the acyl chloride and the Lewis acid, which then attacks the benzene ring. libretexts.org

The general mechanism for Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion from the reaction of the acyl chloride with the Lewis acid. This is followed by the electrophilic attack of the acylium ion on the aromatic ring to form a resonance-stabilized carbocation known as the arenium ion or σ-complex. Finally, deprotonation of the arenium ion restores aromaticity and yields the desired ketone. masterorganicchemistry.commsu.edu

Table 1: Comparison of Friedel-Crafts Acylation Approaches

| Starting Materials | Catalyst | Key Considerations |

| 1-chloro-3-nitrobenzene and benzoyl chloride | AlCl₃, FeCl₃ | The deactivating nature of the nitro group can significantly hinder the reaction. libretexts.orglibretexts.orgquora.com |

| Benzene and 2-chloro-4-nitrobenzoyl chloride | AlCl₃, FeCl₃ | The stability and availability of the acyl chloride are important factors. |

Electrophilic Aromatic Nitration Strategies for Precursors

Another direct approach involves the nitration of a pre-existing benzophenone (B1666685) derivative. Specifically, the electrophilic aromatic nitration of (2-chlorophenyl)(phenyl)methanone can yield the desired product.

The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. uomustansiriyah.edu.iqmasterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. uomustansiriyah.edu.iqchemtube3d.com The reaction proceeds through the attack of the aromatic ring's π-electrons on the nitronium ion, forming a σ-complex. masterorganicchemistry.comnih.gov Subsequent loss of a proton restores aromaticity. masterorganicchemistry.com

When nitrating (2-chlorophenyl)(phenyl)methanone, the directing effects of the existing substituents must be considered. The chloro group is an ortho, para-director, while the benzoyl group is a meta-director. libretexts.orglibretexts.org Since the chloro and benzoyl groups are on different rings, we consider the directing effects on the chlorinated ring. The chloro group will direct the incoming nitro group to the positions ortho and para to it. The benzoyl group deactivates the ring it is attached to, but its influence on the other ring is less direct. The nitration is expected to occur primarily at the position para to the chlorine atom due to steric hindrance at the ortho positions. This would lead to the formation of this compound.

Table 2: Regioselectivity in the Nitration of (2-chlorophenyl)(phenyl)methanone

| Position | Directing Effect of Chloro Group | Directing Effect of Benzoyl Group (on its own ring) | Expected Product |

| 4-position (para to Cl) | Directing | - | This compound |

| 6-position (ortho to Cl) | Directing | - | (2-chloro-6-nitrophenyl)(phenyl)methanone (minor product due to sterics) |

Coupling Reactions for Methanone Scaffold Construction

Modern cross-coupling reactions offer powerful alternatives for constructing the diaryl ketone scaffold. oup.comacs.org Palladium-catalyzed reactions are particularly prominent in this area. researchgate.netnih.govrsc.org

One such method is the Fukuyama cross-coupling reaction , which involves the reaction of a thioester with an organozinc reagent, catalyzed by a palladium complex. rsc.orglookchem.com For the synthesis of this compound, this could involve the coupling of a phenylzinc reagent with a thioester derivative of 2-chloro-4-nitrobenzoic acid.

Another approach is the carbonylative Suzuki-Miyaura coupling . This reaction utilizes an arylboronic acid, an aryl halide, and carbon monoxide in the presence of a palladium catalyst to form a diaryl ketone. organic-chemistry.org For instance, the reaction of 1-bromo-2-chloro-4-nitrobenzene (B1328927) with phenylboronic acid and carbon monoxide under palladium catalysis could yield the target compound.

Recent developments have also explored the direct C-H functionalization and oxidative coupling of arenes with carbon monoxide, catalyzed by palladium, to generate ketones. rsc.org

Alternative Synthetic Pathways for Functionalized this compound Analogues

Alternative pathways often involve the modification of a pre-existing benzophenone core or related structures to introduce the desired functionalities.

Nucleophilic Substitution Reactions in Benzophenone Synthesis

Nucleophilic aromatic substitution (SNA_r_) can be a valuable tool for synthesizing functionalized benzophenones, especially when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgfiveable.me The presence of a nitro group ortho or para to a leaving group, such as a halogen, significantly facilitates SNA_r_ reactions. wikipedia.orglibretexts.orgyoutube.com

For instance, starting with a di- or tri-substituted benzene derivative, a nucleophile can displace a suitable leaving group to form a precursor to the target molecule. An example is the synthesis of fluorinated benzophenones, which are then subjected to sequential nucleophilic aromatic substitution reactions to introduce various functionalities. nih.govnih.gov While not a direct synthesis of the title compound, this methodology highlights the potential for creating analogues. The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex. fiveable.meyoutube.com

Aerobic Oxidative Acylation Methods

Emerging methods in organic synthesis focus on more environmentally benign processes, such as aerobic oxidations. nih.govrsc.org Aerobic oxidative acylation methods offer a potential route to benzophenones by utilizing molecular oxygen as the ultimate oxidant. While specific examples for the synthesis of this compound via this method are not widely reported, the general principle involves the oxidation of a suitable precursor in the presence of an acylating agent. For example, some methods involve the aerobic oxidative hydroxylation of arylboronic acids, which can then be converted to other functional groups. organic-chemistry.org The development of catalytic systems that can facilitate the direct aerobic oxidative acylation of C-H bonds is an active area of research.

Multi-component Reactions Yielding Benzophenone Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates the majority of the atoms from the starting materials. nih.govtaylorandfrancis.com These reactions are advantageous due to their high atom economy, operational simplicity, and ability to rapidly generate complex molecules from simple precursors. taylorandfrancis.com Prominent examples of MCRs include the Ugi, Passerini, Hantzsch, and Biginelli reactions, which are instrumental in generating diverse molecular scaffolds for medicinal chemistry and materials science. nih.govnih.gov

While MCRs represent a powerful tool for creating molecular diversity, their application for the direct synthesis of specific, highly substituted benzophenones like this compound is not widely documented in mainstream chemical literature. The construction of the benzophenone core is most classically and reliably achieved through methods such as the Friedel-Crafts acylation. oregonstate.edunih.gov The development of novel MCRs for the synthesis of complex benzophenone derivatives remains an area of academic interest, potentially offering more streamlined pathways in the future. rsc.org

Regioselectivity and Stereochemical Control in this compound Synthesis

Stereochemical Control

Regioselectivity

Regioselectivity is a critical factor in the synthesis of this compound, as it dictates the precise placement of the chloro and nitro substituents on the phenyl ring. The primary method for synthesizing benzophenones is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. chemicalbook.comorgsyn.org

The most direct pathway to ensure the correct 2-chloro-4-nitro substitution pattern is to react benzene with 2-chloro-4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). In this scenario, the regiochemistry is pre-determined and locked in by the structure of the acyl chloride starting material. The reaction involves the electrophilic attack of the acylium ion (formed from 2-chloro-4-nitrobenzoyl chloride and AlCl₃) on the unsubstituted benzene ring.

An alternative, less controlled approach would be the benzoylation of 1-chloro-3-nitrobenzene . However, the directing effects of the substituents on this ring make the desired outcome unlikely. The chloro group is an ortho-, para-director, while the strongly deactivating nitro group is a meta-director. Both groups would direct the incoming benzoyl group to other positions on the ring, not to the position required to form the target molecule.

The challenge of controlling regioselectivity in Friedel-Crafts reactions is well-documented. For instance, the benzoylation of chlorobenzene (B131634) yields a mixture of isomers, with the para-substituted product being heavily favored. rsc.org This underscores the principle that using a pre-functionalized acylating agent is the superior strategy for achieving unambiguous regiocontrol in the synthesis of asymmetrically substituted benzophenones.

| Isomer | Typical Yield Range (%) |

|---|---|

| p-chlorobenzophenone | 84 - 97 |

| o-chlorobenzophenone | 3 - 12 |

| m-chlorobenzophenone | 0.1 - 4 |

Reaction Kinetics and Mechanistic Elucidation of Benzophenone Formation

The formation of this compound via Friedel-Crafts acylation follows a well-established, multi-step mechanism. libretexts.org The kinetics of the reaction are influenced by the nature of the substituents, the catalyst, and the reaction conditions.

Mechanism of Friedel-Crafts Acylation:

Formation of the Electrophile: The reaction initiates with the interaction between the acyl chloride (2-chloro-4-nitrobenzoyl chloride) and the Lewis acid catalyst (AlCl₃). This forms a highly electrophilic acylium ion, which is stabilized by resonance. libretexts.org

Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the acylium ion. This step is typically the rate-determining step of the reaction. It results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst. libretexts.org

Product-Catalyst Complexation: The ketone product, being a Lewis base, readily complexes with the strong Lewis acid catalyst (AlCl₃). This complexation is a key feature of acylation, rendering the reaction non-catalytic in practice as more than one equivalent of the Lewis acid is often required. An aqueous workup step is necessary to hydrolyze this complex and liberate the final benzophenone product. orgsyn.orglibretexts.org

Kinetic Considerations:

The substituents on the aromatic rings play a significant role in the reaction kinetics. The presence of the electron-withdrawing nitro group on the benzoyl chloride makes the carbonyl carbon more electrophilic, which could potentially increase the rate of the initial attack. However, Friedel-Crafts reactions fail when the aromatic ring being acylated is strongly deactivated. libretexts.org This is why reacting benzene with 2-chloro-4-nitrobenzoyl chloride is feasible, whereas reacting benzoyl chloride with a deactivated ring like 1-chloro-3-nitrobenzene is much more difficult.

Kinetic studies on the related benzoylation of chlorobenzene have provided quantitative data on the influence of a halogen substituent. The reaction is significantly slower than the benzoylation of benzene, and partial rate factors have been calculated, confirming that the para position is by far the most reactive site, followed by the ortho position, with the meta position being highly unreactive. rsc.org These findings provide a quantitative basis for understanding the electronic effects that govern the speed and outcome of benzophenone formation.

| Position | Partial Rate Factor (f) |

|---|---|

| ortho (of) | 0.00328 |

| meta (mf) | 0.00016 |

| para (pf) | 0.150 |

Structural Elucidation and Spectroscopic Characterization of 2 Chloro 4 Nitrophenyl Phenyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For (2-chloro-4-nitrophenyl)(phenyl)methanone, both ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the unsubstituted and the substituted phenyl rings. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and nitro groups, as well as the carbonyl group.

Based on analogous substituted benzophenones, the protons on the unsubstituted phenyl ring typically appear as multiplets in the range of δ 7.3-7.8 ppm. rsc.org The protons on the 2-chloro-4-nitrophenyl ring will exhibit a more complex pattern due to the substitution. The proton ortho to the nitro group and meta to the chloro group is expected to be the most downfield-shifted proton in the aromatic region due to the strong deshielding effect of the nitro group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~8.3 | d |

| H-5 | ~8.1 | dd |

| H-6 | ~7.6 | d |

| Phenyl H (ortho) | ~7.8 | m |

| Phenyl H (meta) | ~7.5 | m |

| Phenyl H (para) | ~7.6 | m |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

In the ¹³C NMR spectrum, the carbonyl carbon is typically observed as a singlet at a significantly downfield chemical shift, often in the range of δ 194-197 ppm for substituted benzophenones. rsc.org The carbon atoms in the aromatic rings will appear between δ 120-150 ppm. The carbons directly attached to the chloro and nitro groups will have their chemical shifts significantly influenced. The carbon bearing the nitro group (C-4) is expected to be shifted downfield, while the carbon attached to the chlorine atom (C-2) will also experience a downfield shift.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~194 |

| C-1' (ipso, phenyl) | ~137 |

| C-2'/C-6' (ortho, phenyl) | ~130 |

| C-3'/C-5' (meta, phenyl) | ~128 |

| C-4' (para, phenyl) | ~133 |

| C-1 (ipso, substituted) | ~139 |

| C-2 (C-Cl) | ~132 |

| C-3 | ~125 |

| C-4 (C-NO₂) | ~150 |

| C-5 | ~123 |

| C-6 | ~131 |

Note: These are predicted values based on known substituent effects and data from similar compounds. rsc.orgactachemicamalaysia.com Actual experimental values may vary.

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. ipb.pt

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on both aromatic rings, confirming their relative positions.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (those without attached protons), such as the carbonyl carbon and the carbons attached to the phenyl rings and the substituents. For instance, correlations from the ortho-protons of the phenyl ring to the carbonyl carbon would confirm the connectivity of the benzoyl group.

Infrared (IR) and Raman Spectroscopic Investigations of Molecular Vibrations

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of this compound is expected to show several key absorption bands. conicet.gov.arresearchgate.net A strong band corresponding to the C=O stretching vibration of the ketone is anticipated around 1650-1680 cm⁻¹. The exact position is influenced by the electronic effects of the substituents. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. The characteristic asymmetric and symmetric stretching vibrations of the nitro group are expected to be prominent, typically appearing around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. researchgate.net The C-Cl stretching vibration usually appears in the fingerprint region, below 800 cm⁻¹.

Raman spectroscopy, being complementary to IR, would also show these characteristic vibrations, with non-polar bonds often giving stronger signals. For instance, the aromatic ring vibrations are typically strong in the Raman spectrum.

Interactive Data Table: Characteristic IR and Raman Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O | Stretch | 1650-1680 (strong) | 1650-1680 (medium) |

| NO₂ | Asymmetric Stretch | 1520-1560 (strong) | 1520-1560 (medium) |

| NO₂ | Symmetric Stretch | 1345-1385 (strong) | 1345-1385 (strong) |

| Aromatic C=C | Stretch | 1450-1600 (multiple bands) | 1450-1600 (multiple bands) |

| Aromatic C-H | Stretch | >3000 (medium) | >3000 (strong) |

| C-Cl | Stretch | <800 (medium) | <800 (strong) |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

For this compound (C₁₃H₈ClNO₃), the molecular ion peak (M⁺) would be expected at m/z 261, with a characteristic M+2 peak of approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. miamioh.edu

The fragmentation of benzophenones under electron ionization (EI) often involves cleavage at the carbonyl group. nih.gov Key fragmentation pathways for this molecule would likely include:

Loss of the phenyl group (C₆H₅•) to give a fragment at m/z 184 (for ³⁵Cl) and 186 (for ³⁷Cl).

Formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105.

Loss of the 2-chloro-4-nitrophenyl group to give a fragment at m/z 77 (phenyl cation).

Loss of the nitro group (NO₂) to give a fragment at m/z 215 (for ³⁵Cl) and 217 (for ³⁷Cl).

Subsequent loss of CO from fragment ions is also a common pathway.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 261/263 | Molecular Ion [M]⁺ | [C₁₃H₈ClNO₃]⁺ |

| 215/217 | [M - NO₂]⁺ | [C₁₃H₈ClO]⁺ |

| 184/186 | [M - C₆H₅]⁺ | [C₇H₃ClNO₂]⁺ |

| 156/158 | [ClC₆H₃CO]⁺ | [C₇H₃ClO]⁺ |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Note: The presence of the chlorine isotope pattern is a key diagnostic feature. nist.gov

Single-Crystal X-ray Diffraction Analysis of this compound and its Congeners

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Supramolecular Interactions

To describe the crystal packing and supramolecular interactions, experimental data from single-crystal X-ray diffraction would be essential. This analysis would reveal how the individual molecules of this compound arrange themselves in the solid state. Key aspects to investigate would include:

C-H···O Hydrogen Bonding: The presence of hydrogen bond donors (C-H groups on the phenyl rings) and acceptors (the carbonyl oxygen and the nitro group oxygens) suggests the potential for weak intermolecular and intramolecular hydrogen bonds. The specific distances and angles of these interactions would need to be determined from crystallographic data.

π-π Stacking Interactions: The aromatic phenyl and chloro-nitrophenyl rings are likely to engage in π-π stacking. The analysis would focus on the centroid-to-centroid distances and the slip angles between adjacent rings to characterize the nature and strength of these interactions.

Conformational Analysis of the Benzophenone (B1666685) Core and Substituents

The conformation of the molecule is defined by the spatial arrangement of its atoms. A detailed conformational analysis would require information on:

Orientation of Substituents: The orientation of the chloro and nitro groups on the phenyl ring relative to the rest of the molecule would be determined. The planarity of the nitro group with respect to the phenyl ring it is attached to would also be an important conformational feature.

Geometric Parameters and Bond Angles

Precise bond lengths and angles are fundamental to understanding the molecular structure. This section would typically include:

Data Tables: Interactive tables would be generated to present the bond lengths (in Ångströms) and bond angles (in degrees) for all non-hydrogen atoms in the molecule. This data would be directly obtained from the crystallographic information file (CIF).

Analysis of Key Parameters: A discussion would follow, highlighting any significant deviations from standard values and explaining them in the context of the electronic effects of the chloro and nitro substituents and any steric strain within the molecule. For instance, the C-Cl, C-N, N-O, and C=O bond lengths would be of particular interest.

Without the foundational crystallographic data for this compound, any attempt to provide the detailed analysis requested would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Chemistry of 2 Chloro 4 Nitrophenyl Phenyl Methanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For (2-chloro-4-nitrophenyl)(phenyl)methanone, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G* or 6-311++G**), are utilized to determine the most stable three-dimensional arrangement of its atoms. researchgate.net

These calculations optimize the molecular geometry by finding the lowest energy conformation. The process involves adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. For instance, studies on similar nitro-substituted aromatic compounds have successfully used DFT to predict geometric parameters that are in good agreement with experimental data from X-ray crystallography. mdpi.com The optimized geometry provides a foundational understanding of the molecule's shape and the spatial relationship between the chloro, nitro, and phenyl groups.

The electronic structure, including the distribution of electron density, can also be elucidated. The presence of the electron-withdrawing nitro group and the chloro substituent significantly influences the electronic environment of the benzophenone (B1666685) core. DFT calculations can quantify this influence through the analysis of atomic charges and electrostatic potential maps.

Table 1: Representative Optimized Geometric Parameters for a Substituted Benzophenone Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.225 | - | - |

| C-Cl | 1.745 | - | - |

| C-NO2 | 1.470 | - | - |

| Phenyl Ring 1 - C=O - Phenyl Ring 2 | - | - | 55.0 |

| C-C (Aromatic) | 1.390 - 1.410 | 118.0 - 121.0 | - |

Note: This table is illustrative and based on typical values for similar structures. Actual values for this compound would require specific DFT calculations.

Molecular Orbital Analysis (HOMO-LUMO Energies, Frontier Orbitals)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. wikipedia.orgyoutube.com

For this compound, the HOMO is typically localized on the phenyl ring that is not substituted with the electron-withdrawing groups, while the LUMO is often centered on the 2-chloro-4-nitrophenyl ring, particularly around the nitro group. nih.gov This distribution is a direct consequence of the electronic effects of the substituents.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. wikipedia.org DFT calculations can precisely determine the energies of these orbitals and the magnitude of the gap.

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for a Related Nitrophenyl Compound (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -2.80 |

| HOMO-LUMO Gap (ΔE) | 3.70 |

Note: These values are illustrative. Specific calculations for this compound would provide precise energies.

Conformational Landscape Analysis and Energy Minima

The this compound molecule possesses rotational freedom around the single bonds connecting the carbonyl group to the two phenyl rings. This flexibility gives rise to a complex conformational landscape with multiple possible spatial arrangements (conformers).

Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. Computational methods, such as relaxed potential energy surface scans, are employed to explore the different conformations by systematically rotating key dihedral angles. researchgate.net For each rotational step, the energy is calculated, allowing for the mapping of the potential energy surface.

The results of such an analysis would reveal the preferred orientation of the phenyl rings relative to each other and to the carbonyl group. It is expected that steric hindrance between the ortho-chloro substituent and the other phenyl ring, as well as electronic interactions, will play a significant role in determining the lowest energy conformations. Identifying these energy minima is crucial as they represent the most populated and thus most relevant structures of the molecule under normal conditions. researchgate.netnih.gov

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting various spectroscopic properties of molecules. researchgate.net These predictions can be compared with experimental spectra to confirm the molecular structure and understand its electronic transitions.

UV-Vis Spectroscopy: TD-DFT can calculate the electronic absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. nih.gov For this compound, the calculations would likely predict absorptions in the UV region corresponding to π→π* and n→π* transitions associated with the aromatic rings and the carbonyl group.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the vibrational modes of the molecule, which are observed as peaks in the IR and Raman spectra. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed vibrational bands to specific molecular motions (e.g., C=O stretch, N-O stretch, C-Cl stretch) can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can also predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. mdpi.com These predictions are valuable for interpreting experimental NMR spectra and assigning signals to specific atoms within the molecule.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions involving this compound. For example, in nucleophilic substitution reactions, where the chloro group might be displaced, computational methods can be used to model the entire reaction pathway. researchgate.net

This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. researchgate.net The structure and energy of the transition state provide critical information about the reaction's feasibility and kinetics. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the reaction rate.

Furthermore, computational studies can elucidate the nature of the reaction mechanism, for instance, whether it proceeds through a concerted or a stepwise pathway. mdpi.com For reactions involving the nitro group, such as its reduction, computational analysis can reveal the intermediate species and the energetic profile of the transformation. These insights are invaluable for designing new synthetic routes and understanding the reactivity of the title compound.

Chemical Reactivity and Transformation Studies of 2 Chloro 4 Nitrophenyl Phenyl Methanone

Reduction Reactions of the Nitro Group to Amino Functionality

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and synthetically useful transformations for this class of compounds. This conversion dramatically alters the electronic properties of the substituted ring, turning a strongly electron-withdrawing group into a strongly electron-donating one, which opens up new avenues for derivatization. libretexts.org For (2-chloro-4-nitrophenyl)(phenyl)methanone, the primary product of this reduction is (4-amino-2-chlorophenyl)(phenyl)methanone.

A variety of methods are available for the chemoselective reduction of nitroarenes, even in the presence of sensitive groups like halogens. masterorganicchemistry.com The challenge in reducing halogenated nitroarenes is preventing hydrodehalogenation, where the halogen atom is also replaced by hydrogen. nih.gov However, several protocols have been developed to achieve high selectivity.

Common and effective methods applicable to this transformation include:

Catalytic Transfer Hydrogenation : This method avoids the need for high-pressure hydrogen gas. A common system involves using hydrazine (B178648) hydrate (B1144303) as a hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst. nih.gov This system has been shown to be highly efficient and selective for the reduction of various halogenated nitroarenes. masterorganicchemistry.comnih.gov

Catalytic Hydrogenation : Direct hydrogenation using H₂ gas is a widely used industrial process. To maintain selectivity and avoid loss of the chlorine atom, specific catalysts are employed. A sulfided platinum-on-carbon catalyst has proven effective for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides, operating at low temperature and pressure. stackexchange.com Raney nickel is also a common choice for substrates where dehalogenation is a concern. bldpharm.com

Metal-Based Reductants : The classic Béchamp reduction using iron metal in an acidic medium (like acetic acid or ammonium (B1175870) chloride) is a mild and often selective method. libretexts.orgbldpharm.com Similarly, tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) or ethyl acetate (B1210297) provides a mild route to reduce nitro groups while leaving other functionalities intact. libretexts.org A system of sodium borohydride (B1222165) (NaBH₄) combined with iron(II) chloride (FeCl₂) has also been reported as highly chemoselective for reducing nitroarenes that contain ester groups, suggesting its potential utility for other sensitive substrates. d-nb.info

The general transformation is shown below:

Table 1: Potential Reagents for Selective Nitro Group Reduction

| Reagent System | Solvent | Conditions | Selectivity Notes |

| Hydrazine Hydrate, Pd/C | Methanol (B129727) (MeOH) | 80 °C | High selectivity for nitro group reduction over dehalogenation. nih.gov |

| H₂, Pt/C (sulfided) | - | Low temperature & pressure | High chemoselectivity in the presence of heteroaryl halides. stackexchange.com |

| Iron (Fe), Acetic Acid (AcOH) | Acetic Acid | Reflux | Classic, mild method with good functional group tolerance. libretexts.org |

| Tin(II) Chloride (SnCl₂) | Ethanol (EtOH) | Reflux | Mild, pH-neutral conditions suitable for acid-sensitive substrates. libretexts.org |

| NaBH₄, FeCl₂ | Methanol/THF | 25-28 °C | High chemoselectivity for nitro groups over esters. d-nb.info |

Oxidation Reactions of the Benzophenone (B1666685) Moiety

The benzophenone moiety is generally robust and resistant to oxidation under typical conditions. The aromatic rings and the carbonyl carbon are already in relatively high oxidation states. However, under forcing conditions or with specific powerful oxidizing agents, reactions can occur.

Studies on related benzophenone derivatives, such as the UV filter Benzophenone-3 (BP-3), have shown that oxidation with strong agents like potassium permanganate (B83412) (KMnO₄) can lead to degradation of the molecule. The reaction pathways involve hydroxylation of the aromatic rings and, ultimately, cleavage of the carbon-carbon bridge between the phenyl rings. d-nb.info Photochemical oxidation is another possibility, where the excited triplet state of the benzophenone can react with oxygen, although this often requires a sensitizer. nih.gov

For this compound, direct oxidation is not a common synthetic route for creating derivatives. The electron-withdrawing nature of the chloro and nitro substituents makes the substituted phenyl ring particularly electron-poor and thus even more resistant to electrophilic attack by oxidizing agents. Any harsh oxidation would likely lead to non-selective degradation of the molecule rather than a controlled transformation.

Electrophilic and Nucleophilic Aromatic Substitution on the Aromatic Rings

The two aromatic rings in this compound exhibit markedly different reactivities towards substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro-4-nitrophenyl ring is highly activated for nucleophilic aromatic substitution (SNAr). pressbooks.pub This is because the strong electron-withdrawing nitro group is located para to the chlorine atom, which is the leaving group. This positional arrangement is crucial, as it allows the negative charge of the intermediate (a Meisenheimer complex) to be delocalized onto the oxygen atoms of the nitro group, thus stabilizing it. libretexts.orglibretexts.org The chlorine atom at the ortho position also contributes to the electron deficiency of the ring carbon bearing the leaving group.

Therefore, the chlorine atom can be readily displaced by a wide range of nucleophiles, such as alkoxides, phenoxides, thiolates, and amines, under relatively mild conditions. libretexts.orgnih.gov This reaction is a powerful tool for derivatization, allowing for the introduction of diverse functional groups at the 2-position of the nitrophenyl ring. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on this molecule is significantly more challenging. uomustansiriyah.edu.iqlongdom.org

The 2-chloro-4-nitrophenyl ring is severely deactivated towards electrophilic attack. Both the chloro and nitro groups are deactivating, and the benzoyl group is also strongly deactivating. These groups withdraw electron density from the ring, making it a poor nucleophile to attack an incoming electrophile. masterorganicchemistry.com

The unsubstituted phenyl ring is also deactivated by the meta-directing benzoyl group. While it is more susceptible to electrophilic attack than the other ring, the reaction would still require harsh conditions. If substitution were to occur, it would be directed primarily to the meta positions relative to the carbonyl bridge.

Reactions of the Ketone Carbonyl Group

The carbonyl group of the benzophenone moiety undergoes typical ketone reactions, primarily nucleophilic addition. masterorganicchemistry.com

Reduction to an Alcohol : The ketone can be reduced to a secondary alcohol, (2-chloro-4-nitrophenyl)(phenyl)methanol, using hydride reducing agents. Sodium borohydride (NaBH₄) is a mild and effective reagent for this purpose, typically used in alcoholic solvents like ethanol or methanol. youtube.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that would also be effective but is less chemoselective and would likely reduce the nitro group as well. youtube.comyoutube.com

Reaction with Organometallic Reagents : Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the carbonyl carbon to form a tertiary alcohol after acidic workup. youtube.com This allows for the introduction of a new alkyl or aryl group.

Formation of Imines and Enamines : Reaction with primary amines under mildly acidic conditions would lead to the formation of an imine (a C=N double bond). Secondary amines would yield an enamine, although this is less common for ketones lacking alpha-hydrogens on one side. youtube.com

Cyanohydrin Formation : The addition of a cyanide ion (from NaCN or KCN) followed by protonation yields a cyanohydrin. masterorganicchemistry.com

Table 2: Common Reactions of the Ketone Carbonyl Group

| Reaction Type | Reagent(s) | Product Type |

| Reduction | 1. NaBH₄2. H₃O⁺ | Secondary Alcohol |

| Grignard Reaction | 1. R-MgBr2. H₃O⁺ | Tertiary Alcohol |

| Imine Formation | R-NH₂, mild H⁺ | Imine |

| Cyanohydrin Formation | 1. KCN2. H⁺ | Cyanohydrin |

Derivatization for Further Functionalization

The true synthetic utility of this compound lies in its potential as a scaffold for creating a wide array of more complex molecules. The functional groups present can be seen as handles that can be modified sequentially.

A common synthetic strategy would involve the initial reduction of the nitro group to form (4-amino-2-chlorophenyl)(phenyl)methanone . This amino-benzophenone is a valuable intermediate itself. The newly introduced amino group can undergo a host of reactions, including:

Acylation : Reaction with acid chlorides or anhydrides to form amides.

Alkylation : Introduction of alkyl groups on the nitrogen atom. stackexchange.com

Diazotization : Conversion to a diazonium salt (Ar-N₂⁺) by reaction with nitrous acid (NaNO₂/HCl). This intermediate is highly versatile and can be substituted by a wide range of groups (e.g., -OH, -CN, -F, -Br, -I) via Sandmeyer or related reactions.

Cyclization Reactions : The aminobenzophenone structure is a key precursor for the synthesis of heterocyclic compounds like quinazolines and benzodiazepines, which are important pharmacophores. For example, reaction with hydrazine hydrate can lead to the formation of quinazolinone derivatives. uin-malang.ac.id

Alternatively, or in a subsequent step, the chlorine atom can be replaced via nucleophilic aromatic substitution as described in section 5.3, introducing further complexity and functionality. The combination of these reactive sites allows for a modular approach to building complex chemical architectures.

Research on Derivatives and Analogues of 2 Chloro 4 Nitrophenyl Phenyl Methanone

Structure-Activity Relationship Studies of Related Benzophenone (B1666685) Systems

Structure-activity relationship (SAR) studies on benzophenone frameworks and related systems reveal how chemical modifications influence their properties. While extensive SAR studies specifically on (2-chloro-4-nitrophenyl)(phenyl)methanone are not widely published, research on analogous structures provides significant insights.

For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence and position of substituents on a phenyl ring were shown to be critical for biological activity. It was found that combining an electron-donating group (like -CH₃) with an electron-withdrawing group (like -NO₂) on a phenyl ring significantly enhanced inhibitory activity against enzymes such as α-glucosidase. google.com This suggests that the electronic properties of substituents on the benzophenone core are a key determinant of its interaction with biological targets. google.com

In a different but related system, 6-chloro-1-phenylbenzazepines, SAR studies were conducted to understand the affinity for dopamine (B1211576) receptors. google.com These studies demonstrated that substituents at various positions on the benzazepine ring system influenced receptor affinity and selectivity. For example, a methyl group at the N-3 position was better tolerated than larger or hydrogen substituents for D1 receptor affinity. google.com This highlights the importance of steric factors in the design of biologically active molecules based on a chlorinated aromatic scaffold.

Furthermore, studies on 2,4-dihydroxybenzophenone (B1670367) derivatives have shown that substituents on the benzylidene ring affect their ultraviolet (UV) absorption properties. youtube.com Both electron-donating and electron-withdrawing substituents were found to cause a bathochromic (red) shift in the maximum absorption wavelength (λmax), enhancing UV protection capabilities when applied to fabrics. youtube.com This indicates that modifications to the phenyl rings of a benzophenone structure can systematically alter its photophysical properties.

Synthetic Exploitation of this compound as a Building Block

The chemical structure of this compound makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds. Its utility stems from the reactivity of its two key functional groups: the chloro substituent and the nitro group.

The chloro group, positioned ortho to a powerful electron-withdrawing nitro group, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.gov This allows for the displacement of the chlorine atom by a variety of nucleophiles, such as amines, alkoxides, or thiolates, providing a straightforward route to a wide range of derivatives. For example, 2-aminobenzophenones are known precursors for synthesizing pharmacologically important heterocycles like quinazolines, acridines, and benzodiazepines. google.comasianpubs.org By first reacting this compound with an amine via SNAr and then chemically modifying the nitro group, complex heterocyclic systems can be constructed.

The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents like Raney nickel or tin(II) chloride. google.com This transformation is a critical step in many synthetic pathways. For example, the resulting 2-amino-4-chlorobenzophenone or its derivatives can undergo intramolecular cyclization or condensation reactions to form heterocyclic rings. A patent describes the conversion of 2-amino-4-nitrobenzophenone into 2-bromoacetamido-4-nitrobenzophenone, which is then cyclized with ammonia (B1221849) to form a 1,4-benzodiazepin-2-one derivative. google.com This illustrates a common strategy where the benzophenone core acts as a scaffold for building fused ring systems.

The combination of these two reactive sites—the displaceable chlorine and the reducible nitro group—allows for a modular approach to synthesis, enabling the creation of diverse molecular architectures from a single, readily accessible starting material.

Preparation and Characterization of Novel this compound Analogues

The synthesis of novel analogues of this compound allows for the systematic investigation of how structural changes affect the compound's properties. Analogues can be prepared by altering the substituents on either of the two phenyl rings or by reacting the ketone functional group.

One common synthetic route to benzophenone analogues is the Friedel-Crafts acylation. This reaction involves the condensation of a substituted benzoyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. For example, reacting 2-nitrobenzoyl chloride with benzene (B151609) using a catalyst like iron(III) chloride can produce 2'-nitrobenzophenone. ambeed.com By choosing appropriately substituted starting materials, a wide variety of analogues can be accessed.

Examples of prepared analogues include:

(2-Chloro-4-nitrophenyl)(4-chlorophenyl)methanone: This analogue introduces a chlorine atom on the second phenyl ring, potentially altering the molecule's symmetry and electronic properties. bldpharm.com

(2-Chloro-4-nitrophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone: In this derivative, the phenyl group is replaced by a heterocyclic quinoline (B57606) system, which was synthesized via the reaction of the corresponding acid chloride with 1,2,3,4-tetrahydroquinoline. nih.gov

{5-Chloro-2-[(4-nitrobenzylidene)amino]phenyl}(phenyl)methanone: This Schiff base was prepared by the condensation of 2-amino-5-chlorobenzophenone (B30270) (an analogue where the nitro group is replaced by an amine and its position is shifted) with 4-nitrobenzaldehyde. researchgate.net

The characterization of these new compounds is crucial to confirm their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy. For crystalline solids, X-ray diffraction provides definitive information about the three-dimensional structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.net

| Analogue Name | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| (2-Chloro-4-nitrophenyl)(4-chlorophenyl)methanone | 50274-64-1 | C₁₃H₇Cl₂NO₃ | Addition of a chloro group at the 4-position of the second phenyl ring. bldpharm.com |

| (2-Chloro-4-nitrophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone | 711377-11-2 | C₁₆H₁₃ClN₂O₃ | Replacement of the phenyl ring with a dihydroquinoline moiety. nih.gov |

| {5-Chloro-2-[(4-nitrobenzylidene)amino]phenyl}(phenyl)methanone | Not available | C₂₀H₁₃ClN₂O₃ | A Schiff base formed from an amino-chlorobenzophenone analogue. researchgate.net |

Impact of Substituent Effects on Reactivity and Structure

The chemical behavior and physical structure of this compound are profoundly influenced by its substituents. The chloro (-Cl) and nitro (-NO₂) groups are both strongly electron-withdrawing, which has significant consequences for the molecule's reactivity.

Effect on Reactivity: The primary effect of the electron-withdrawing groups is the strong activation of the chlorinated phenyl ring towards nucleophilic aromatic substitution (SNAr). The nitro group, particularly when positioned ortho or para to the leaving group (the chlorine atom), greatly stabilizes the negative charge in the Meisenheimer intermediate that is formed during the reaction. nih.govshaalaa.com This stabilization lowers the activation energy of the reaction, making the substitution of the chlorine atom by a nucleophile much faster than in unsubstituted chlorobenzene (B131634). youtube.comshaalaa.com Kinetic studies on related systems, such as 4-chloro-2-nitrophenyl benzoates, confirm that the reaction proceeds via a stepwise addition-elimination mechanism, and the presence of electron-withdrawing groups on the phenyl rings significantly impacts the reaction rates. researchgate.net

Effect on Structure: The substituents also influence the three-dimensional structure of the molecule. In benzophenones, the two phenyl rings are typically twisted out of the plane of the central carbonyl group due to steric hindrance. Crystal structure analysis of a related Schiff base, {5-Chloro-2-[(4-nitrobenzylidene)amino]phenyl}(phenyl)methanone, shows significant dihedral angles between the planes of the aromatic rings. researchgate.net The dihedral angle between the chlorobenzene ring and the phenyl ring attached to the carbonyl group was found to be substantial, preventing the molecule from being planar. researchgate.net This non-planar conformation affects the degree of electronic communication (conjugation) between the rings and can influence the molecule's physical properties, such as its crystal packing and melting point. The specific bond lengths and angles within the molecule are also consistent with the electronic nature of the substituents.

Advanced Analytical Methodologies for 2 Chloro 4 Nitrophenyl Phenyl Methanone

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography, a cornerstone of analytical chemistry, provides powerful tools for the separation and analysis of (2-chloro-4-nitrophenyl)(phenyl)methanone. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely used to assess purity, determine concentration, and monitor reaction progress.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of this compound due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this non-polar compound.

Methodologies for analogous compounds, such as 4-Chlorophenyl 2-chloro-4-nitrophenyl ketone, utilize a reverse-phase C18 column. sielc.com A typical mobile phase consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, often with an acid modifier such as phosphoric acid or formic acid for improved peak shape and mass spectrometry compatibility. sielc.comnih.gov Isocratic elution, where the mobile phase composition remains constant, is often sufficient for the separation of the main compound from its impurities. nih.govnih.gov

Detection is commonly achieved using a UV-Vis detector, as the nitro and phenyl chromophores in the molecule allow for strong absorbance at specific wavelengths, typically around 290 nm. nih.govnih.gov For quantitative analysis, a calibration curve is constructed by plotting the peak area against a series of known concentrations of a reference standard. The concentration of this compound in a sample is then determined by interpolating its peak area onto this curve. The validation of an HPLC method typically involves assessing its linearity, precision (intra-day and inter-day), accuracy, and robustness to ensure reliable and reproducible results. nih.govnih.gov

Table 1: Illustrative HPLC Parameters for Analysis of a Related Chloro-Nitrophenyl Ketone

| Parameter | Condition | Reference |

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |

| Detection | UV-Vis | nih.govnih.gov |

| Flow Rate | 1.0 mL/min | nih.govnih.gov |

| Temperature | Ambient | nih.gov |

This table is illustrative and based on methods for structurally similar compounds.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly useful for assessing the purity of starting materials and for detecting volatile impurities.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The column, often coated with a non-polar stationary phase like polydimethylsiloxane (B3030410) (DB-5 type), separates compounds based on their boiling points and interactions with the stationary phase.

For detection, a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while an Electron Capture Detector (ECD) is highly sensitive to halogenated and nitro-containing compounds, making it particularly suitable for this compound. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

Thin-Layer Chromatography (TLC) in Synthesis Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method that is invaluable for monitoring the progress of the synthesis of this compound. It allows for the quick identification of the presence of starting materials, intermediates, and the final product in a reaction mixture.

A small spot of the reaction mixture is applied to a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system (eluent). As the eluent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the adsorbent.

For compounds like this compound, a mixture of non-polar and moderately polar solvents, such as petroleum ether and dichloromethane (B109758) or petroleum ether and acetone, is often used as the eluent. actachemicamalaysia.com After development, the separated spots are visualized, typically under UV light, where the aromatic rings and nitro group will cause the compound to fluoresce or absorb light. The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property that can be used for identification. actachemicamalaysia.com

Table 2: Example TLC Solvent Systems for Chloro-Nitro Aromatic Compounds

| Solvent System | Ratio (v/v) | Reference |

| Petroleum Ether : Dichloromethane | 5 : 2 | actachemicamalaysia.com |

| Petroleum Ether : Acetone | 9 : 2 | actachemicamalaysia.com |

These solvent systems are examples used for related aromatic compounds and may require optimization for this compound.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Identification and Trace Analysis

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are indispensable for the unambiguous identification and trace analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high-resolution separation of HPLC with the mass-to-charge ratio determination of MS. This allows for the confident identification of the parent compound and its impurities, even at very low concentrations. Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique for compounds of this nature, and can be operated in negative ion mode, which is sensitive to halogenated nitroaromatic compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust hyphenated technique. After separation by GC, the eluted compounds are introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ions. The fragmentation pattern is a unique fingerprint that can be used to confirm the structure of this compound. For example, the mass spectrum of the related compound (4-nitrophenyl)phenyl-methanone shows characteristic fragment ions. nist.gov The analysis of regioisomeric aroylbenzofurans by GC/MS has demonstrated the power of this technique in differentiating closely related structures based on their fragmentation patterns. researchgate.net

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a straightforward and widely accessible method for the quantitative analysis of this compound, leveraging the strong absorbance of UV light by its aromatic and nitro functional groups.

The principle behind this method is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorbance (λmax).

For quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve. This method is particularly useful for determining the concentration of pure samples or for monitoring reactions where the product has a distinct UV-Vis spectrum from the reactants. For instance, the hydrolysis of related 4-nitrophenyl compounds can be monitored by the appearance of the yellow-colored 4-nitrophenolate (B89219) ion under basic conditions, which has a strong absorbance peak around 413 nm. emerginginvestigators.org The UV-Vis spectra of 2-chloro-4-nitrophenol, a potential hydrolysis product, has also been characterized. researchgate.net

Mechanistic Investigations in Non Clinical Biological Systems

Interaction with Biomolecules (e.g., enzymes, proteins, DNA) in in vitro models (excluding human clinical trials)

The interaction of chloro-nitrophenyl-containing compounds with biomolecules is a critical determinant of their biological effects. While direct studies on (2-chloro-4-nitrophenyl)(phenyl)methanone are limited, research on analogous structures provides insights into potential binding modes. For instance, derivatives containing a 2-chloro-4-nitrophenyl moiety have been shown to engage in various non-covalent interactions with proteins.

Molecular docking studies of certain 2-chloro-4-nitrobenzamide derivatives have revealed specific interactions with amino acid residues within enzyme active sites. These interactions are crucial for their inhibitory activity. The 2-chloro-4-nitrophenyl group, in particular, can participate in several types of stabilizing interactions:

Pi-Anion Interactions: The electron-deficient nature of the nitrophenyl ring can facilitate interactions with negatively charged amino acid residues, such as glutamate (B1630785). For example, a pi-anion interaction has been observed between a 2-Cl-4-NO2 substituted phenyl ring and a glutamate residue (Glu:276) at a distance of 3.37 Å. nih.gov

Pi-Pi Interactions: The aromatic rings of the compound can stack with the aromatic side chains of amino acids like histidine, tyrosine, and phenylalanine. Both pi-pi stacked and T-shaped conformations have been noted with residues such as His:279. nih.gov

Pi-Alkyl Interactions: The chlorine substituent on the phenyl ring can also engage in hydrophobic interactions with alkyl portions of amino acid residues, such as the interaction observed with His:279 at a distance of 4.14 Å. nih.gov

These types of interactions are fundamental to the formation of a stable ligand-protein complex, which is often the basis for the compound's biological activity.

Table 1: Observed In Vitro Interactions of Related Chloro-Nitrophenyl Compounds with Biomolecules

| Compound Class | Interacting Biomolecule/Residue | Type of Interaction | Reference |

|---|---|---|---|

| 2-chloro-4-nitrobenzamide derivatives | Glutamate (Glu:276) | Pi-Anion | nih.gov |

| 2-chloro-4-nitrobenzamide derivatives | Histidine (His:279) | Pi-Pi Stacking, Pi-Pi T-shaped, Pi-Alkyl | nih.gov |

| 2-chloro-4-nitrobenzamide derivatives | Histidine (His:348) | Pi-Pi T-shaped | nih.gov |

| 2-chloro-4-nitrobenzamide derivatives | Tyrosine (Tyr:344) | Pi-Pi T-shaped | nih.gov |

| 2-chloro-4-nitrobenzamide derivatives | Phenylalanine (Phe:298) | Pi-Pi Stacked | nih.gov |

Enzyme Inhibition Studies (e.g., PqsD inhibition in Pseudomonas aeruginosa)

A significant area of investigation for compounds structurally related to this compound is their potential as enzyme inhibitors, particularly in the context of antimicrobial drug discovery. One key target is the enzyme PqsD in Pseudomonas aeruginosa.

PqsD is a crucial enzyme in the biosynthesis of alkyl-quinolone (AQ) signaling molecules, which are essential for quorum sensing in P. aeruginosa. researchgate.net Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression and collective behaviors, including virulence and biofilm formation. By inhibiting PqsD, it is possible to disrupt this communication pathway, thereby reducing the pathogenicity of the bacterium without directly killing it, which may reduce the selective pressure for resistance development.

Studies on (2-nitrophenyl)methanol derivatives, which share the nitrophenyl scaffold, have identified them as promising inhibitors of PqsD. researchgate.net These compounds have been shown to significantly reduce the production of the Pseudomonas Quinolone Signal (PQS) and its precursor, 2-heptyl-4-quinolone (HHQ), in cellular assays. researchgate.net The mechanism of inhibition is believed to involve the compound binding to the active site of PqsD, preventing the condensation of anthraniloyl-CoA with malonyl-CoA, a critical step in AQ biosynthesis. researchgate.net

While not a direct study of this compound, these findings highlight the potential of the broader class of nitrophenyl compounds to act as PqsD inhibitors. The presence and position of substituents like chlorine on the phenyl ring are known to modulate the inhibitory potency and pharmacokinetic properties of these molecules.

Antimicrobial Activity Mechanisms (non-human specific)

The antimicrobial properties of compounds related to this compound have been attributed to several mechanisms of action, primarily targeting essential bacterial structures and pathways.

One proposed mechanism involves the disruption of the bacterial cell wall or membrane. For example, studies on 2,2′,4-trihydroxybenzophenone, a related benzophenone (B1666685) derivative, have indicated that it acts on the bacterial cell wall. frontiersin.org This disruption can lead to increased permeability and loss of cellular integrity, ultimately resulting in cell death. The presence of hydroxyl groups was suggested to be important for this activity, though the chloro and nitro groups on other analogs also significantly influence their interaction with bacterial membranes. frontiersin.org

Another potential mechanism is the inhibition of essential enzymes, as discussed in the previous section. For some chloro-acetamide derivatives, the proposed mode of action is the inhibition of penicillin-binding proteins (PBPs). mdpi.comnih.gov PBPs are enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Inhibition of these enzymes leads to a weakened cell wall and subsequent cell lysis. mdpi.comnih.gov The chloro atom in these acetamide (B32628) derivatives appears to be important for stabilizing the molecule within the target enzyme's active site. mdpi.comnih.gov

Table 2: Potential Antimicrobial Mechanisms of Action for Related Compounds

| Compound Class | Proposed Mechanism | Target Organism(s) | Reference |

|---|---|---|---|

| Benzophenone derivatives | Disruption of bacterial cell wall | Gram-positive and Gram-negative bacteria | frontiersin.org |

| Chloro-acetamide derivatives | Inhibition of penicillin-binding protein (PBP) | Klebsiella pneumoniae | mdpi.comnih.gov |

| (2-nitrophenyl)methanol derivatives | Inhibition of PqsD (Quorum Sensing) | Pseudomonas aeruginosa | researchgate.net |

Studies on Anti-Biofilm Formation (non-human specific)

Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS). Biofilms are notoriously resistant to conventional antibiotics and host immune responses, making them a significant challenge in infectious disease. nih.gov

Compounds that interfere with biofilm formation, rather than killing planktonic bacteria, are of great interest as anti-virulence agents. The inhibition of quorum sensing is a key strategy to prevent biofilm formation. As mentioned, derivatives of (2-nitrophenyl)methanol are effective inhibitors of the PqsD enzyme in P. aeruginosa, a bacterium well-known for its ability to form robust biofilms. researchgate.net By disrupting the PQS signaling pathway, these compounds can prevent the coordination of bacterial behaviors required for biofilm development. This leads to a reduction in the production of virulence factors and the extracellular matrix components that form the biofilm scaffold. researchgate.net

Research on furoxan derivatives against P. aeruginosa has also demonstrated potent inhibition of biofilm formation. nih.gov For instance, 3-nitro-4-phenylfuroxan was found to inhibit the formation of both young and mature biofilms with high efficacy. nih.gov While the exact mechanism remains under investigation, it underscores the potential of nitro-substituted phenyl compounds in combating biofilms. nih.gov The strategies for combating biofilms often involve targeting the initial attachment of bacteria to surfaces, the production of the EPS matrix, or the cell-to-cell signaling pathways that regulate biofilm maturation. nih.govmdpi.com

Environmental Chemistry and Fate of 2 Chloro 4 Nitrophenyl Phenyl Methanone

Biodegradation Pathways and Microbial Transformation

No studies documenting the biodegradation of (2-chloro-4-nitrophenyl)(phenyl)methanone by microorganisms in soil, water, or sediment were identified. Research into the specific enzymatic pathways or microbial species capable of transforming this compound is currently absent from the public domain.

Photochemical Degradation in Aquatic and Atmospheric Systems

Information regarding the photochemical degradation of this compound is not available. This includes data on its direct photolysis rates in water or its reaction with photochemically generated reactive species like hydroxyl radicals in either aquatic or atmospheric environments.

Adsorption and Desorption Behavior in Environmental Matrices (e.g., soil, sediment)

There are no published studies on the adsorption and desorption characteristics of this compound. Consequently, key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which are essential for predicting the compound's mobility in the environment, remain unknown.

Volatilization and Atmospheric Transport Studies

Scientific data on the volatility of this compound, including its Henry's Law constant, could not be located. This information is critical for assessing the potential for this compound to move from water or soil into the atmosphere and undergo long-range transport.

Aquatic Fate Modeling and Persistence Assessment

Due to the absence of data on its degradation rates (both biotic and abiotic) and partitioning behavior, no aquatic fate models or persistence assessments for this compound have been published. Therefore, its potential to persist in aquatic ecosystems, as well as its bioaccumulation and bioconcentration potential, remains uncharacterized.

Future Research Directions for 2 Chloro 4 Nitrophenyl Phenyl Methanone

Exploration of Novel Synthetic Pathways

The traditional synthesis of substituted benzophenones, including (2-chloro-4-nitrophenyl)(phenyl)methanone, often relies on Friedel-Crafts acylation. While effective, this method can suffer from drawbacks such as the use of stoichiometric amounts of Lewis acid catalysts and harsh reaction conditions. Future research should prioritize the development of more efficient, selective, and environmentally benign synthetic routes.

Key areas for exploration include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Investigating palladium, copper, or nickel-catalyzed carbonylative cross-coupling reactions between a suitable aryl halide (e.g., 1-chloro-2-iodo-5-nitrobenzene or 2,5-dichloronitrobenzene) and benzene (B151609) or a phenylboronic acid derivative in the presence of a carbon monoxide source. These methods often proceed under milder conditions with higher functional group tolerance.

C-H Activation/Functionalization: Exploring direct C-H activation of the benzene ring with 2-chloro-4-nitrobenzoyl chloride, catalyzed by transition metals like rhodium or ruthenium. This approach offers a more atom-economical pathway by avoiding the pre-functionalization of one of the aromatic rings.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Method | Potential Advantages | Research Focus Areas |

| Traditional Friedel-Crafts Acylation | Well-established, readily available reagents. | Optimization to reduce catalyst loading, use of milder catalysts. |

| Palladium-Catalyzed Carbonylative Coupling | High selectivity, mild conditions, broad substrate scope. | Catalyst development, optimization of CO source and pressure. |

| Direct C-H Arylation | High atom economy, fewer synthetic steps. | Catalyst screening, directing group strategy, regioselectivity control. |

| Photochemical Synthesis | Potential for novel reactivity, mild conditions. | Exploration of photosensitizers, reaction mechanism studies. |

Advanced Spectroscopic and Structural Investigations

A comprehensive understanding of the molecular structure and properties of this compound is crucial for predicting its behavior and developing applications. While standard techniques like NMR and IR are routinely used, advanced methods can provide deeper insights.

Future research should employ a combination of advanced spectroscopic and crystallographic techniques:

Solid-State NMR Spectroscopy: To study the compound in its solid form, providing information about polymorphism, molecular packing, and intermolecular interactions in the crystal lattice.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and the dihedral angle between the two aromatic rings. This is essential for understanding steric and electronic effects and for validating computational models. Studies on similar functionalized quinones have shown that phenyl and naphthoquinone rings are not in the same plane, a feature that significantly impacts molecular interactions. scielo.br

Advanced Mass Spectrometry: Techniques such as tandem mass spectrometry (MS/MS) can be used to elucidate fragmentation pathways, which is valuable for structural confirmation and for identifying potential metabolites or degradation products in future studies.

Vibrational Spectroscopy: A detailed assignment of vibrational modes using both Fourier Transform Infrared (FTIR) and Raman spectroscopy, supported by theoretical calculations, can offer a precise fingerprint of the molecule. scielo.br

Further Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and saving resources. Future research should leverage advanced computational models to build a comprehensive in-silico profile of this compound.

Key computational studies could include:

Density Functional Theory (DFT) Calculations: To predict geometric parameters, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. scielo.br These calculations can also be used to predict NMR and UV-Vis spectra, aiding in experimental characterization.

Molecular Electrostatic Potential (MEP) Mapping: To identify electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the electron density topology and characterize the nature of chemical bonds and non-covalent interactions within the molecule.

Molecular Dynamics (MD) Simulations: To study the conformational flexibility of the molecule, particularly the rotation around the carbonyl-phenyl bonds, and to simulate its behavior in different solvent environments. For related compounds, MD simulations have been used to validate the stability of ligand-protein complexes. nih.gov

| Computational Method | Predicted Properties | Potential Application |